Methylarsine
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Overview
Description
Methylarsine is an organic compound with the chemical formula CH₃AsH₂. It is a derivative of arsine, where one hydrogen atom is replaced by a methyl group. This compound is part of the broader class of organoarsenic compounds, which have significant applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Methylarsine can be synthesized through several methods:
Reaction of Chloromethane with Potassium Dihydrogen Arsenide: This method involves the reaction of chloromethane (CH₃Cl) with potassium dihydrogen arsenide (KAsH₂) to produce this compound and potassium chloride (KCl). [ \text{CH}_3\text{Cl} + \text{KAsH}_2 \rightarrow \text{CH}_3\text{AsH}_2 + \text{KCl} ]
Reduction of Methylarsenic Dichloride: Methylarsenic dichloride (CH₃AsCl₂) can be reduced using lithium aluminum hydride (LiAlH₄) to yield this compound. [ \text{CH}_3\text{AsCl}_2 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{AsH}_2 + \text{LiCl} + \text{AlCl}_3 ]
Reduction of Methylarsinic Acid: Methylarsinic acid can be reduced using sodium borohydride (NaBH₄) to produce this compound. [ \text{CH}_3\text{AsO(OH)}_2 + \text{NaBH}_4 \rightarrow \text{CH}_3\text{AsH}_2 + \text{NaBO}_2 + \text{H}_2 ]
Chemical Reactions Analysis
Methylarsine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form methylarsinic acid (CH₃AsO(OH)₂) using oxidizing agents like hydrogen peroxide (H₂O₂). [ \text{CH}_3\text{AsH}_2 + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{H}_2 ]
Substitution: this compound can undergo substitution reactions where the hydrogen atoms are replaced by other groups.
Scientific Research Applications
Methylarsine has several applications in scientific research:
Mechanism of Action
Methylarsine exerts its effects through several mechanisms:
Transcription Factor Modulation: this compound can act as a transcription factor that binds to glucocorticoid response elements (GRE) in both nuclear and mitochondrial DNA.
Molecular Targets: The compound interacts with various molecular targets, including enzymes involved in arsenic methylation and detoxification pathways.
Comparison with Similar Compounds
Methylarsine is part of a broader class of organoarsenic compounds. Similar compounds include:
Dithis compound (CH₃)₂AsH: This compound has two methyl groups attached to the arsenic atom and is used in similar applications as this compound.
Trithis compound (CH₃)₃As: With three methyl groups, trithis compound is used as a ligand in coordination chemistry.
Methanearsonic Acid (CH₃AsO(OH)₂): This compound is a precursor to various fungicides and has applications in agriculture.
This compound is unique due to its specific reactivity and applications in MOVPE and microbial processes, distinguishing it from other organoarsenic compounds.
Properties
CAS No. |
83636-33-3 |
---|---|
Molecular Formula |
CH3As |
Molecular Weight |
89.956 g/mol |
InChI |
InChI=1S/CH3As/c1-2/h1H3 |
InChI Key |
KRDDXSIKPQVLDP-UHFFFAOYSA-N |
Canonical SMILES |
C[As] |
Origin of Product |
United States |
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